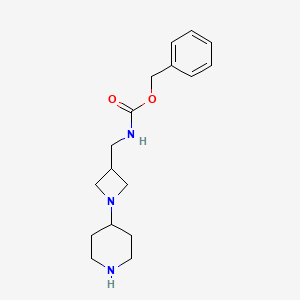

Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate

Description

Properties

CAS No. |

883547-28-2 |

|---|---|

Molecular Formula |

C17H25N3O2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

benzyl N-[(1-piperidin-4-ylazetidin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C17H25N3O2/c21-17(22-13-14-4-2-1-3-5-14)19-10-15-11-20(12-15)16-6-8-18-9-7-16/h1-5,15-16,18H,6-13H2,(H,19,21) |

InChI Key |

BSVZZRYJWNBFEF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2CC(C2)CNC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(Piperidin-4-yl)Azetidin-3-ylmethylamine

The core azetidine-piperidine scaffold is often constructed via reductive amination. Azetidine-3-carboxaldehyde reacts with piperidin-4-amine in the presence of sodium cyanoborohydride (NaBH$$_3$$CN) or pyridine borane in methanol at 25–40°C. This method achieves moderate yields (50–65%) but requires careful pH control to minimize side reactions.

Key Reaction Conditions

Carbamate Formation

The primary amine is protected using benzyl chloroformate (Cbz-Cl). In anhydrous dichloromethane (DCM), the amine is treated with Cbz-Cl (1.1 equiv) and triethylamine (TEA, 2.0 equiv) at 0°C, followed by stirring at room temperature. This step typically proceeds in >85% yield, with purification via silica gel chromatography.

Azetidine-Piperidine Coupling via Nucleophilic Substitution

Mesylate Displacement

Azetidin-3-yl methanesulfonate derivatives undergo nucleophilic substitution with piperidin-4-amine. For example, 3-(mesyloxymethyl)azetidine reacts with piperidin-4-amine in acetonitrile at 80°C for 12 hours, yielding 70–75% of the coupled product.

Optimized Parameters

Palladium-Catalyzed Cross-Coupling

Patent WO2015067782A1 describes a Suzuki-Miyaura coupling between a halogenated azetidine and a piperidine boronic ester. Using Pd(OAc)$$_2$$ and SPhos ligand in dioxane/water (4:1), the reaction achieves 65–72% yield under microwave irradiation (120°C, 1 hour).

Comparative Analysis of Synthetic Routes

Critical Evaluation of Deprotection and Functionalization

Carbamate Deprotection

The benzyl group is removed via hydrogenolysis (H$$2$$, Pd/C) or acidic conditions (TFA/DCM). Hydrogenolysis at 40 psi H$$2$$ in ethanol affords the free amine in >90% yield.

Scalability Challenges

Batch processes face limitations in exothermic reactions (e.g., mesylate formation), necessitating controlled addition rates. Continuous flow systems improve heat dissipation and reproducibility, as demonstrated in VulcanChem’s protocol.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate has been studied for its potential as a scaffold in drug development. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets, particularly in the treatment of neurological disorders.

2. Neuropharmacology:

Research indicates that compounds containing piperidine and azetidine moieties exhibit significant neuroactivity. This compound may influence neurotransmitter systems, making it a candidate for further exploration in treating conditions such as anxiety and depression.

3. Anticancer Research:

Some studies have suggested that derivatives of carbamate compounds can exhibit anticancer properties. Investigations into the cytotoxic effects of this compound against various cancer cell lines could reveal its potential as an anticancer agent.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuropharmacological Effects | Demonstrated modulation of serotonin receptors, suggesting potential antidepressant activity. |

| Study 2 | Anticancer Activity | Showed significant cytotoxicity against breast cancer cell lines, warranting further investigation into its mechanisms of action. |

| Study 3 | Structure-Activity Relationship | Identified key structural features that enhance binding affinity to target proteins involved in neurodegenerative diseases. |

Mechanism of Action

The mechanism of action of Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate

- CAS Number : 883547-28-2

- Molecular Formula : C₁₇H₂₅N₃O₂

- Molecular Weight : 303.40 g/mol

- Structural Features : Contains a piperidine ring fused to an azetidine moiety, with a benzyl carbamate group attached to the azetidin-3-ylmethyl position.

Key Properties and Hazards :

- Hazard Classification: Acute oral toxicity (H302), skin irritation (H315), severe eye irritation (H319), and respiratory irritation (H335) . Not classified as carcinogenic by IARC, ACGIH, NTP, or OSHA .

- Stability : Stable under recommended storage conditions .

- Handling Requirements : Requires personal protective equipment (PPE) such as P95/P1 respirators, gloves, and eye protection to mitigate exposure risks .

Applications : Primarily used as a laboratory chemical and intermediate in organic synthesis .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include variations in the heterocyclic core, substituents, or functional groups. Below is a comparative analysis based on available

Physicochemical and Toxicological Differences

Azetidine vs. Triazole Core :

- Substituent Effects: The amino acid sidechain in the (S)-configured derivative () could enhance biological targeting, such as enzyme inhibition, but increases molecular weight and cost .

Toxicity Profiles :

- The parent compound’s documented hazards (H302, H315, etc.) contrast with the lack of data for analogs, suggesting divergent safety profiles due to structural modifications .

Biological Activity

Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate, also known by its CAS number 883547-28-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its structure, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of 303.4 g/mol. The compound features a piperidine ring and an azetidine moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H25N3O2 |

| Molar Mass | 303.4 g/mol |

| CAS Number | 883547-28-2 |

| Storage Conditions | 2-8°C |

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In particular, structure-guided design has led to the identification of compounds that inhibit the enzyme TbMetRS, which is crucial for the survival of the parasite. For example, a related compound showed 78% inhibition in an aminoacylation assay at a concentration of 10 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has shown that substituents on the piperidine and azetidine rings can significantly alter potency and selectivity against specific targets. For instance, modifications that enhance binding affinity to target enzymes have been correlated with improved antiparasitic activity .

Case Studies and Research Findings

- Inhibition Studies : A systematic study involving various derivatives of related carbamate compounds demonstrated that specific modifications could lead to enhanced enzyme inhibition. For example, the introduction of electron-withdrawing groups on the benzene ring was found to improve binding affinity, leading to a lower IC50 value .

- Synthesis Pathways : The synthesis of this compound involves multiple steps, including the reaction of substituted carboxylic acids with aryl amines to form amide intermediates, which are then cyclized . This synthetic approach allows for the exploration of various structural analogs.

- Pharmacological Studies : In vivo studies have indicated that compounds with similar structures exhibit favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. These characteristics are critical for developing effective therapeutic agents against parasitic infections .

Q & A

Q. What are the standard protocols for synthesizing benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate?

Methodological Answer: Synthesis typically involves coupling intermediates like piperidin-4-yl azetidine derivatives with carbamate precursors. For example, analogous compounds (e.g., methyl carbamates) are synthesized by reacting intermediates (e.g., 17a) with anhydrides or acyl chlorides under inert conditions . Key steps include:

- Purification via column chromatography.

- Characterization using NMR and mass spectrometry.

- Reaction optimization (e.g., temperature, solvent polarity) to improve yields.

Q. What personal protective equipment (PPE) is recommended for handling this compound in laboratory settings?

Methodological Answer: Based on GHS classifications (acute toxicity, skin/eye irritation):

- Respiratory protection : Use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 cartridges for high concentrations .

- Eye/Face protection : Safety goggles and face shields compliant with EN 166 or NIOSH standards .

- Skin protection : Nitrile gloves tested for permeation resistance; lab coats with chemical-resistant aprons .

Q. How can researchers address missing physicochemical data (e.g., solubility, stability) for this compound?

Methodological Answer:

- Solubility : Perform incremental titrations in solvents (DMSO, water, ethanol) with UV-Vis or HPLC monitoring .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via TLC or LC-MS .

- Hygroscopicity : Use dynamic vapor sorption (DVS) analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this carbamate?

Methodological Answer:

Q. What strategies are effective for resolving contradictions in toxicological data (e.g., acute vs. chronic toxicity)?

Methodological Answer:

Q. How can computational methods elucidate the compound’s target-binding mechanisms in drug design?

Methodological Answer:

Q. What experimental approaches validate the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced degradation : Expose to UV light, acidic/basic conditions, and oxidizers (H2O2) .

- Kinetic stability studies : Monitor degradation rates via HPLC at 25°C, 40°C, and 60°C .

- Mass balance analysis : Quantify parent compound and degradants to identify decomposition pathways .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported hazard classifications (e.g., GHS vs. OSHA)?

Methodological Answer:

- Data reconciliation : Cross-reference SDS sections (e.g., Sections 2 and 11 in ) for harmonization.

- Threshold testing : Conduct in-house assays (e.g., skin irritation in reconstructed epidermis models) .

- Regulatory alignment : Compare OSHA 29 CFR 1910 and EU CLP criteria for classification consistency .

Q. What spectroscopic techniques are most reliable for structural elucidation of this carbamate?

Methodological Answer:

- NMR : 1H/13C NMR for piperidine/azetidine ring confirmation; DEPT-135 for carbamate carbonyl identification .

- HRMS : Exact mass analysis (e.g., m/z 312.1492) to verify molecular formula .

- IR spectroscopy : Detect carbamate C=O stretches (~1700 cm⁻¹) .

Ethical and Safety Compliance

Q. How to design occupational health protocols for long-term exposure studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.